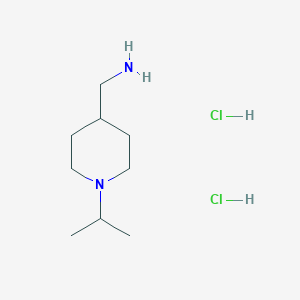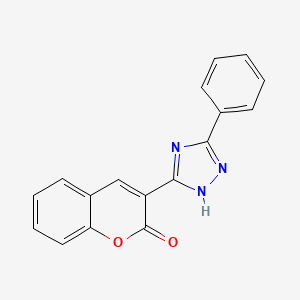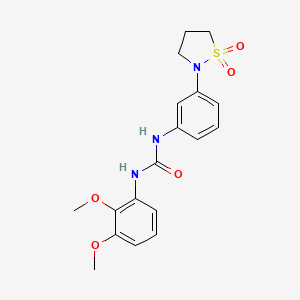
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine compounds involves several steps, including the design of biased agonists for serotonin 5-HT1A receptors, utilizing derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine for their potential as antidepressant drug candidates due to their high selectivity and affinity for 5-HT1A receptors over other receptors, showcasing favorable drug-like properties (Sniecikowska et al., 2019). Another study on the synthesis of piperidine derivatives highlights the use of [1,3]-dipolar cycloaddition reactions for creating scaffolds to stabilize parallel turn conformations in short peptide sequences, indicating the versatility of piperidine synthesis strategies (Bucci et al., 2018).
Molecular Structure Analysis
Piperidine derivatives exhibit varied molecular structures that are key to their biological activities. For example, the study by Bucci et al. (2018) demonstrates how the molecular framework of piperidine can be manipulated to stabilize specific molecular conformations, which is crucial for the development of compounds with targeted biological functions.
Chemical Reactions and Properties
Piperidine compounds are involved in a range of chemical reactions, indicating their reactivity and the possibility to modify them for specific purposes. For instance, the creation of new urea and thiourea derivatives of piperidine demonstrates the chemical versatility of these compounds and their potential for generating substances with significant antibacterial and antifungal activities (Vedavathi et al., 2017).
Aplicaciones Científicas De Investigación
Serotonin Receptor Biased Agonists for Depression Treatment
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, closely related to "(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride," have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrate a preference for ERK1/2 phosphorylation in signal transduction assays over other pathways such as cAMP inhibition, Ca2+ mobilization, and β-arrestin recruitment. The leading compound in this series, exhibiting high selectivity for 5-HT1A receptors and robust antidepressant-like activity, shows promise as a new class of antidepressant drug candidates. This indicates a novel approach in targeting specific receptor subtypes to minimize side effects while maximizing therapeutic benefits (Sniecikowska et al., 2019).
Innovative CNS Disorder Treatments
Further exploration into 1-(1-benzoylpiperidin-4-yl)methanamine derivatives highlights the potential for developing drug candidates that target various central nervous system pathologies. By focusing on selective serotonin 5-HT1A receptor biased agonists, researchers aim to craft treatments with enhanced therapeutic activity and reduced side effects. This strategy underlines the importance of functional selectivity in drug discovery, paving the way for treatments of disorders involving dysfunction in serotonergic neurotransmission (Sniecikowska et al., 2020).
Diamino Scaffold for Stabilizing Parallel Turn Conformations
In a different research application, a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, a structurally related compound, was designed to stabilize parallel turn conformations. This compound, synthesized through a [1,3]-dipolar cycloaddition reaction, demonstrates the versatility of piperidin-4-yl derivatives in chemical biology, offering a platform for the development of peptidomimetics or other bioactive molecules (Bucci et al., 2018).
Propiedades
IUPAC Name |
(1-propan-2-ylpiperidin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)11-5-3-9(7-10)4-6-11;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKNPLVVDGNNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isopropylpiperidin-4-yl)methanamine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,4-dimethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495531.png)

![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)



![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2495547.png)
![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495549.png)



